

Application Notes: Determination of Arsenic in Geological Materials by the Silver Diethyldithiocarbamate Method

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Compound of Interest

Compound Name: *Silver diethyldithiocarbamate*

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Introduction

The **silver diethyldithiocarbamate** (SDDC) method is a widely utilized and reliable colorimetric technique for the quantitative determination of arsenic in various matrices, including geological materials. This method offers a balance of sensitivity, simplicity, and cost-effectiveness, making it a suitable choice for laboratories without access to more expensive instrumentation. The principle of the method involves the reduction of arsenic to arsine gas (AsH_3), which then reacts with a solution of **silver diethyldithiocarbamate** in pyridine to form a red-colored complex. The intensity of this color, which is directly proportional to the arsenic concentration, is measured using a spectrophotometer at a wavelength of approximately 535 nm.^{[1][2][3]} This technique is capable of determining both inorganic and, with an appropriate digestion step, organic forms of arsenic.^[2]

Principle of the Method

The determination of arsenic by the SDDC method involves a multi-step process:

- Sample Digestion: Geological samples are first subjected to a rigorous acid digestion to break down the matrix and liberate the arsenic. A mixture of nitric acid (HNO_3), hydrochloric acid (HCl), and hydrofluoric acid (HF) is commonly used for silicate rocks.^[4] For other

materials, a combination of sulfuric acid (H_2SO_4) and nitric acid can be employed to decompose organic compounds.[2]

- Reduction of Arsenic: The arsenic present in the digestate, which is in the pentavalent state (As(V)), is then reduced to the trivalent state (As(III)). This reduction is typically achieved using a mixture of potassium iodide (KI) and stannous chloride ($SnCl_2$).[2][5]
- Arsine Generation: In a specialized apparatus known as an arsine generator, the As(III) is further reduced to gaseous arsine (AsH_3) by the action of zinc metal in an acidic medium (typically HCl or H_2SO_4).[2][5]
- Gas Scrubbing: The generated arsine gas is passed through a scrubber containing glass wool impregnated with lead acetate. This step is crucial to remove any interfering hydrogen sulfide (H_2S) that may be produced from sulfides present in the sample.[2]
- Color Formation: The purified arsine gas is then bubbled through an absorber tube containing a solution of **silver diethyldithiocarbamate** dissolved in pyridine. The reaction between arsine and SDDC forms a soluble red complex.[2]
- Spectrophotometric Measurement: The absorbance of the red solution is measured at a wavelength of approximately 535 nm using a spectrophotometer. The concentration of arsenic is then determined by comparing the absorbance to a calibration curve prepared from arsenic standards.[2]

Quantitative Data

The **silver diethyldithiocarbamate** method is applicable over a range of arsenic concentrations, with a typical detection limit of around 1 ppm in solid samples.[4][6]

Parameter	Value	Reference
Detection Limit	1 ppm	[4][6]
Applicable Range (in solution)	5 to 200 μ g/L	[2]
Wavelength of Maximum Absorbance	~535 nm	[1][2]

Potential Interferences:

Several ions can interfere with the determination of arsenic by the SDDC method. It is important to be aware of these potential interferences and take appropriate measures to mitigate them.

Interfering Ion	Nature of Interference	Mitigation Strategy	Reference
Antimony (Sb)	Forms stibine (SbH_3) which also reacts with SDDC to form a colored complex with a maximum absorbance at 510 nm, leading to positive interference.	The addition of extra stannous chloride can reduce the effect. Reading the absorbance at a wavelength other than the absorption maximum can also overcome this.	[7][8]
Mercury (Hg)	Can interfere with the color development.	[1]	
Chromium (Cr), Cobalt (Co), Copper (Cu), Molybdenum (Mo), Nickel (Ni), Silver (Ag), Platinum (Pt)	Can interfere with the evolution of arsine.	These interferences are less common in typical geological samples but should be considered for industrial waste.	[2][3]
Sulfides	Produce hydrogen sulfide (H_2S) which can react with the SDDC reagent.	A lead acetate scrubber is used to remove H_2S .	[2]

Experimental Protocols

Reagent Preparation

- **Silver Diethyldithiocarbamate** (SDDC) Solution (0.5% w/v in Pyridine): Dissolve 1 g of **silver diethyldithiocarbamate** in 200 mL of pyridine. Store in an amber bottle. This solution is stable.[2]
- Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of demineralized water. Store in an amber bottle.[2]
- Stannous Chloride (SnCl_2) Solution (40% w/v in concentrated HCl): Dissolve 40 g of arsenic-free $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 100 mL of concentrated HCl. This solution is unstable and should be prepared fresh daily.[2]
- Lead Acetate Solution (10% w/v): Dissolve 10 g of $(\text{CH}_3\text{COO})_2\text{Pb} \cdot 3\text{H}_2\text{O}$ in 100 mL of demineralized water.[2]
- Arsenic Standard Solutions:
 - Stock Solution (1.00 mg/mL As): Dissolve 1.320 g of As_2O_3 (dried for 1 hour at 110°C) in 10 mL of 10M NaOH and dilute to 1,000 mL with demineralized water.[2]
 - Intermediate Solution (10.0 $\mu\text{g}/\text{mL}$ As): Dilute 5.00 mL of the stock solution and 1 mL of concentrated HNO_3 to 500.0 mL with demineralized water.[2]
 - Working Solution (1.00 $\mu\text{g}/\text{mL}$ As): Dilute 10.0 mL of the intermediate solution and 1 mL of concentrated HNO_3 to 100.0 mL with demineralized water. Prepare fresh weekly.[2]
- Granulated Zinc: Arsenic-free, 20-30 mesh.

Sample Preparation (Digestion of Geological Materials)

- Weigh 1.0 g of the powdered geological sample into a Teflon beaker.[4]
- Add 2 mL of concentrated HNO_3 , 6 mL of concentrated HCl, and 15 mL of HF.[4]
- Heat the mixture to dryness at 110°C.[4]
- Transfer the residue to a test tube using 10 mL of 1 M HCl.[4]
- Mix thoroughly and centrifuge.[4]

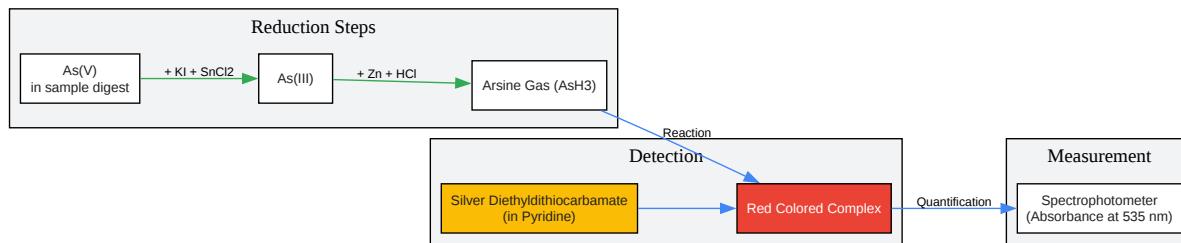
- Take a suitable aliquot of the supernatant for the arsenic determination.

Arsine Generation and Measurement

- Apparatus Setup: Assemble the arsine generator, scrubber, and absorber assembly. The generator is typically a flask, the scrubber is a tube packed with lead acetate-impregnated glass wool, and the absorber is a tube to contain the SDDC solution.[2][5]
- Sample Introduction: Pipette an aliquot of the sample digestate (containing less than 20 µg of As) into the generator flask.[2]
- Reduction: Add 5 mL of concentrated HCl, 2 mL of the KI solution, and 1 mL of the SnCl₂ solution to the flask. Swirl and allow to stand for approximately 15 minutes to ensure complete reduction of As(V) to As(III).[9]
- Absorption: Add 3.00 mL of the SDDC solution to the absorber tube.[2]
- Arsine Generation: Quickly add 3 g of granulated zinc to the generator flask and immediately connect it to the scrubber-absorber assembly.[10]
- Reaction: Allow the reaction to proceed for 30-45 minutes to ensure complete evolution of arsine.[9][10]
- Measurement: Disconnect the absorber tube and transfer the colored solution to a spectrophotometer cuvette. Measure the absorbance at 535 nm against a reagent blank.[2]
- Calibration: Prepare a calibration curve by processing known amounts of arsenic standard solutions through the same procedure. Plot absorbance versus arsenic concentration.
- Calculation: Determine the arsenic concentration in the original sample from the calibration curve, taking into account the initial sample weight and any dilutions made.

Visualizations

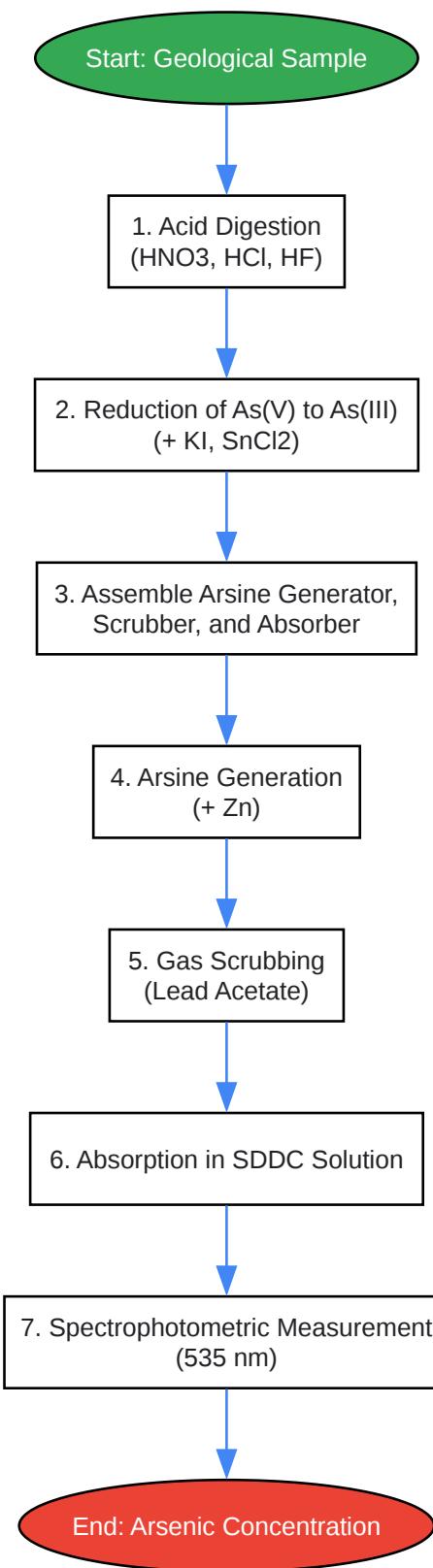
Chemical Reaction Pathway



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Caption: Chemical pathway of the SDDC method for arsenic determination.

Experimental Workflow

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Caption: Experimental workflow for arsenic analysis in geological materials.

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